4,5-Dimethylpyridine-3-boronic acid pinacol ester
CAS No.:
Cat. No.: VC13642969
Molecular Formula: C13H20BNO2
Molecular Weight: 233.12 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C13H20BNO2 |
|---|---|
| Molecular Weight | 233.12 g/mol |
| IUPAC Name | 3,4-dimethyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine |
| Standard InChI | InChI=1S/C13H20BNO2/c1-9-7-15-8-11(10(9)2)14-16-12(3,4)13(5,6)17-14/h7-8H,1-6H3 |
| Standard InChI Key | WZZLHSUYKCCSOH-UHFFFAOYSA-N |
| SMILES | B1(OC(C(O1)(C)C)(C)C)C2=CN=CC(=C2C)C |
| Canonical SMILES | B1(OC(C(O1)(C)C)(C)C)C2=CN=CC(=C2C)C |
Introduction
Chemical and Structural Properties
Molecular Characteristics
The compound features a pyridine ring substituted with methyl groups at positions 4 and 5, coupled with a pinacol boronic ester at position 3. Key properties include:
| Property | Value |
|---|---|
| Molecular Formula | C₁₃H₂₀BNO₂ |
| Molecular Weight | 233.12 g/mol |
| IUPAC Name | 3,4-dimethyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine |
| SMILES | B1(OC(C(O1)(C)C)(C)C)C2=CN=CC(=C2C)C |
| InChI Key | WZZLHSUYKCCSOH-UHFFFAOYSA-N |
The pinacol ester group enhances stability by protecting the boronic acid moiety from hydrolysis, enabling handling in air .
Synthesis and Optimization
Conventional Synthesis Route
The most reported method involves a palladium-catalyzed Miyaura borylation reaction :
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Substrate: 3-Bromo-4,5-dimethylpyridine reacts with bis(pinacolato)diboron.
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Catalyst: Pd(dppf)Cl₂ or analogous palladium complexes.
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Conditions: Conducted in tetrahydrofuran (THF) at 80–100°C for 12–24 hours.
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Yield: ~70–85% after purification via column chromatography.
Solvent and Temperature Effects
Studies on similar boronic esters highlight the critical role of solvent choice. For example, cyclopentyl methyl ether (CPME) improves yields in reactions involving bulky substrates by enabling higher reflux temperatures (106°C vs. THF’s 66°C) . This principle may extend to optimizing 4,5-dimethylpyridine-3-boronic acid pinacol ester synthesis.
Applications in Organic Synthesis
Suzuki-Miyaura Cross-Coupling
The compound serves as a boron donor in forming carbon-carbon bonds. For instance:
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Pharmaceutical intermediates: Coupling with aryl halides yields biaryl structures common in drug candidates .
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Materials science: Synthesizing conjugated polymers for optoelectronic devices .
Boracycle Formation
In dihydrodibenzoborepin synthesis, boronic esters facilitate cyclization reactions. Substituting THF with CPME increased yields from 16% to 59% for bulky derivatives, suggesting solvent optimization is critical for similar transformations .
Functionalization of Polycyclic Aromatics
Microwave-assisted borylation enables efficient functionalization of corannulene and anthracene derivatives, though this remains unexplored for 4,5-dimethylpyridine systems .
Stability and Reactivity
Hydrolytic Stability
The pinacol ester group resists hydrolysis under neutral conditions but cleaves in acidic or basic environments. For example, transesterification with polystyrene-bound boronic acid quantitatively converts the ester to boronic acid in HCl .
Thermal Stability
Differential scanning calorimetry (DSC) of analogous pinacol esters shows decomposition above 200°C, aligning with this compound’s handling recommendations .
Research Advancements and Case Studies
Solvent-Dependent Reactivity
A 2024 study demonstrated that CPME outperforms THF in reactions requiring elevated temperatures, achieving a 59% yield for a mesityl-substituted dihydrodibenzoborepin vs. 16% in THF . This underscores the importance of solvent selection in boron-containing systems.
Catalytic Innovations
Iridium and rhodium pincer ligands accelerate C–H borylation of arenes, a technique adaptable to pyridine derivatives . Such catalysts could streamline the synthesis of 4,5-dimethylpyridine-3-boronic acid pinacol ester by direct functionalization.
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